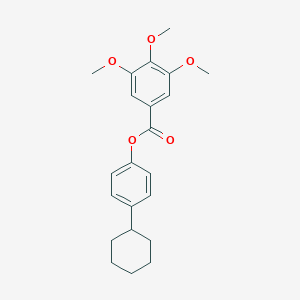

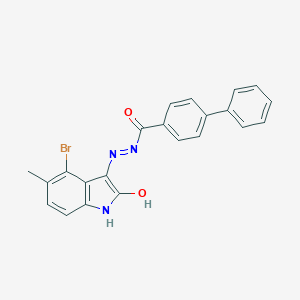

![molecular formula C22H16ClN3O4 B400520 N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide CAS No. 400740-94-5](/img/structure/B400520.png)

N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide” is a chemical compound. Its empirical formula is C14H11ClN2O . It’s a derivative of benzoxazole, a heterocyclic compound with a five-membered C2NS ring .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . Another approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .

Scientific Research Applications

Electrochemical Analysis

- Electrochemical Behaviors and Determinations of Benzoxazole Compounds: The electrochemical behaviors of related benzoxazole compounds, like N-(2-benzylbenzoxazol-5-yl)benzamide, have been investigated for quantitative determinations using various voltammetry techniques. This research implies potential applications in sensitive and rapid detection of similar compounds (Zeybek et al., 2009).

Anticonvulsant Development

- Development of Anticonvulsants: Studies on thiadiazole derivatives, which are structurally similar to the given compound, have shown promising anticonvulsant activities. This research underscores the potential of such compounds in developing new anticonvulsant drugs (Sych et al., 2018).

Synthesis and Biological Activity

- Synthesis of Heterocyclic Compounds: Research into the synthesis of compounds like 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives, incorporating thiazole rings, suggests the relevance of such structural frameworks in creating therapeutically valuable compounds, especially against bacterial and fungal infections (Desai et al., 2013).

Chemical Identification and Analysis

- Physical-Chemical Properties and Spectral Characteristics: Studies on the physical-chemical properties and spectral characteristics of related compounds, using methods like IR, UV, and NMR spectroscopy, aid in chemical identification and quality control. This is crucial for standardizing new medicinal substances (Sych et al., 2018).

Antimicrobial Applications

- Antimicrobial Screening of Thiazole Derivatives: The discovery of thiazole derivatives with significant antimicrobial properties against various bacteria and fungi suggests that similar compounds could be effective in treating microbial diseases (Desai et al., 2013).

Future Directions

Benzoxazole and its derivatives play a very essential role in the area of medicinal chemistry . Therefore, the development of effective methods leading to benzoxazole derivatives has attracted great attention . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Mechanism of Action

Target of Action

Benzoxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of pharmacological activities .

Mode of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . They interact with their targets, leading to changes that inhibit the growth of bacteria, fungi, and cancer cells .

Biochemical Pathways

Benzoxazole derivatives have been known to interfere with various biochemical pathways, leading to their antimicrobial and anticancer effects .

Result of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . They inhibit the growth of bacteria, fungi, and cancer cells .

properties

IUPAC Name |

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O4/c1-12-3-4-15(22-25-18-11-16(23)6-8-20(18)30-22)10-17(12)24-21(27)14-5-7-19(26(28)29)13(2)9-14/h3-11H,1-2H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLMDFABIMRVBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

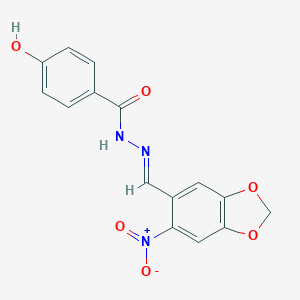

![N'-[1-(2-furyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B400443.png)

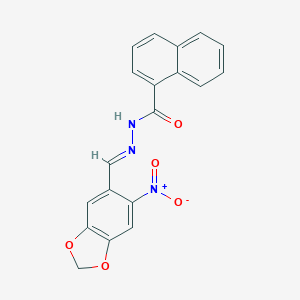

![2-{[2-([1,1'-Biphenyl]-4-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B400446.png)

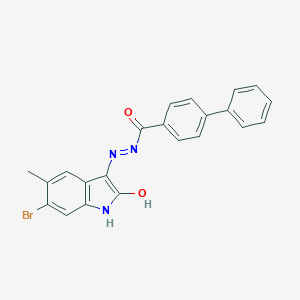

![N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B400452.png)

![N-[4-(butylsulfamoyl)phenyl]acetamide](/img/structure/B400455.png)

![N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B400456.png)

![N-{4-[(1-hydroxybutan-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B400460.png)